L-Glutamine is naturally synthesized in the body from glutamate and ammonia, primarily in the muscles, lungs, and brain. It is also obtained through dietary sources such as meat, fish, dairy products, eggs, and certain plant-based foods like beans and spinach. The (13C5) variant is produced synthetically for research purposes, allowing scientists to trace metabolic pathways with greater precision.
L-Glutamine (13C5) falls under the category of amino acids and is classified as a stable isotope tracer. It is utilized extensively in biochemical research to study metabolic processes, particularly those involving nitrogen metabolism and energy production.
These methods allow for the precise incorporation of isotopes necessary for subsequent metabolic studies .
The molecular formula for L-Glutamine (13C5) remains similar to that of natural L-Glutamine but includes five carbon-13 atoms. The structure can be represented as follows:
L-Glutamine participates in various biochemical reactions, including:
Using NMR spectroscopy, researchers can track these reactions in real-time by observing changes in isotope labeling within metabolites, providing insights into cellular metabolism .
L-Glutamine serves as a key nitrogen donor in various biosynthetic pathways, including nucleotide synthesis and amino acid metabolism. Its mechanism involves:
Studies have shown that cancer cells preferentially utilize glutamine over glucose for energy production, making it a critical target for cancer therapies .
L-Glutamine (13C5) appears as a white crystalline powder at room temperature. It is soluble in water but less soluble in organic solvents.
Key chemical properties include:
L-Glutamine (13C5) has several applications in scientific research:
The production of L-glutamine-¹³C₅ employs specialized chemical and enzymatic strategies to ensure uniform carbon-13 labeling across all five carbon positions. Chemical synthesis typically starts with labeled precursors like potassium [¹³C]cyanide or [¹³C]bromoacetic acid. These undergo multi-step reactions to construct the glutamine backbone, including reductive amination under palladium catalysis to form the α-amino acid structure. For example, [¹³C]cyanide can serve as a carbon source for building the carboxyl group and side chain through Strecker synthesis or modified Bucherer-Bergs pathways [6] [7]. A critical step is the controlled amidation of isotopically labeled glutamate using glutamine synthetase (GS) to ensure regioselective ¹³C₅ incorporation [1].
Enzymatic labeling leverages bacterial metabolism for efficient ¹³C₅ incorporation. Escherichia coli cultures are grown in minimal media containing [U-¹³C₅]-glucose or ¹³C-bicarbonate, forcing the bacteria to synthesize L-glutamine-¹³C₅ de novo through central carbon metabolism. The TCA cycle intermediates (like α-ketoglutarate-¹³C₅) are converted to glutamate-¹³C₅ via glutamate dehydrogenase, followed by amidation via glutamine synthetase [1] [8]. Cell-free systems have also been optimized using dialyzed E. coli extracts, creatine phosphate/creatine kinase for energy regeneration, and ¹³C-labeled amino acid precursors. This approach achieves high yields (up to 6 mg/ml) while minimizing isotopic dilution [8].
Table 1: Comparison of L-Glutamine-¹³C₅ Production Methods
Method | Key Steps | Isotopic Yield | Scalability | Limitations |
---|---|---|---|---|
Chemical Synthesis | [¹³C]Precursor → Reductive amination → Purification | 70–85% | Moderate | Complex protection/deprotection steps |
Whole-Cell Enzymatic | E. coli fermentation with [U-¹³C₅]-glucose | 90–95% | High | Biosynthetic impurities require rigorous purification |
Cell-Free System | S30 extract + ¹³C-amino acids + ATP regeneration | 80–90% | Low to moderate | High cost; limited reaction duration |
Hybrid approaches combine chemical synthesis of precursors (e.g., α-ketoglutarate-¹³C₅) with enzymatic transamination/amidation. This capitalizes on chemical precision for specific carbon positions and enzymatic efficiency for stereoselectivity [1] [6].
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